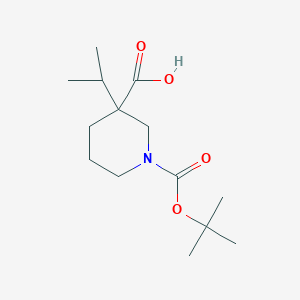![molecular formula C10H20Cl2N4O B1447876 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride CAS No. 1803567-56-7](/img/structure/B1447876.png)
3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride
Descripción general
Descripción
The compound “3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride” is a complex organic molecule that contains a triazole ring and a piperidine ring . The presence of these functional groups suggests that this compound could have interesting biological activities.
Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, including nucleophilic substitutions and reductions. Piperidines can also undergo a variety of reactions, including acylation and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the presence of any additional substituents .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications : This compound is involved in the synthesis and pharmacological study of various derivatives, like 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol derivatives. These derivatives have been researched for their potential pharmacological properties (Vardanyan, 2018).
Structural Analysis and Drug Design : Detailed structural analysis of similar compounds, focusing on their interaction with biological targets, has been conducted. This kind of research is crucial for understanding how these compounds interact with receptors, aiding in the design of more effective drugs (Xu et al., 2016).
Antifungal Activity : Several studies have explored the antifungal properties of compounds with a similar structure, highlighting their potential in developing new antifungal agents (Lima-Neto et al., 2012).
Antibacterial and Antimicrobial Activity : Research has been conducted on the synthesis of derivatives and their evaluation as antibacterial and antimicrobial agents. These studies are significant for discovering new compounds with potential applications in combating bacterial and fungal infections (Chai et al., 2011).
Bioisosteres and Muscarinic Activity : The compound's derivatives have been studied as bioisosteres of arecoline, showing activity at muscarinic receptors. This research is relevant for developing drugs targeting neurological conditions (Moltzen et al., 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1-propan-2-yltriazol-4-yl)piperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8(2)14-6-9(12-13-14)10(15)4-3-5-11-7-10;;/h6,8,11,15H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYNDYIIPRAGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C2(CCCNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride | |
CAS RN |
1803567-56-7 | |
| Record name | 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)


![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)







